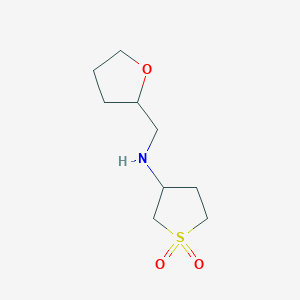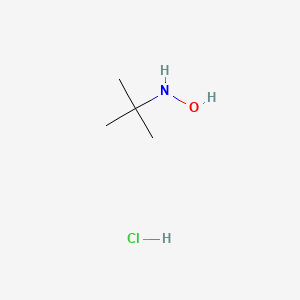
4-苯基噻吩酚
描述
4-Phenylthiophenol, also known as 4-phenylsulfanylphenol, is a chemical compound with the molecular formula C12H10OS and a molecular weight of 202.27 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of 4-Phenylthiophenol involves a reaction with copper slag in N,N-dimethyl-formamide at 100°C for about 10 minutes under microwave irradiation . This process is part of a broader category of reactions known as nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of 4-Phenylthiophenol consists of 12 carbon atoms, 10 hydrogen atoms, and one sulfur atom . The structure is based on a phenyl group (a ring of 6 carbon atoms) attached to a thiophenol group (a sulfur atom attached to a phenyl group).科学研究应用
Fluorescent Probes
4-Phenylthiophenol (PhSH) is used in the development of fluorescent probes for detecting and imaging PhSH . These probes are classified according to recognition moieties and are detailed on the basis of their structures and sensing performances .
Chemical Industry
PhSH is a highly reactive and toxic aromatic thiol with widespread applications in the chemical industry . It is used for preparing pesticides, polymers, and pharmaceuticals .
Luminescence Research
Phenyl groups in 4-Phenylthiophenol can perform their own functions on luminescence . This property is used in the study of aggregation-induced emission (AIE), a phenomenon that has drawn considerable attention due to its interesting properties .
Organic Light-Emitting Diodes (OLEDs)
4-Phenylthiophenol and its derivatives have been investigated for their promising applications in organic light-emitting diodes (OLEDs) .
Chemical Sensors
4-Phenylthiophenol is used in the development of chemical sensors . These sensors are highly attractive and versatile for the detection of biologically and/or environmentally important species because of their high selectivity, sensitivity, ease of operation, and tunable photophysical properties .
安全和危害
属性
IUPAC Name |
4-phenylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVHFFQFZQSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375145 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylthiophenol | |
CAS RN |
19813-90-2 | |
| Record name | 4-Phenylthiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19813-90-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photochemical properties of 4-Phenylthiophenol derivatives?
A1: Studies have investigated the photochemical behavior of 4-Phenylthiophenol derivatives, specifically p-biphenyl thioacetate and p-biphenyl thiobenzoate. [] These compounds undergo C-S bond cleavage upon UV irradiation, leading to the formation of the biphenylylthiyl radical. [] The efficiency of this cleavage process depends on factors like the substituent on the sulfur atom and the excited state multiplicity. [] For example, p-biphenyl thiobenzoate exhibits C-S bond cleavage in both its singlet and triplet excited states, while p-biphenyl thioacetate only shows significant cleavage in a higher-energy triplet state (T(n)). []
Q2: How does the structure of 4-Phenylthiophenol derivatives affect their photochemical reactivity?
A2: The photochemical reactivity of 4-Phenylthiophenol derivatives is influenced by structural modifications. [] Comparing p-biphenyl thioacetate and p-biphenyl thiobenzoate reveals that the substituent on the sulfur atom (methyl vs. phenyl) plays a role in the efficiency of C-S bond cleavage and the reactive excited state multiplicity. [] The phenyl substituent in p-biphenyl thiobenzoate appears to facilitate C-S bond cleavage in both singlet and triplet states, while the methyl group in p-biphenyl thioacetate limits efficient cleavage to a higher-energy triplet state. [] This highlights the importance of structural features in modulating the photochemical pathways of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1225041.png)


![6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1225045.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)

![2-(6-Imidazo[2,1-b]thiazolyl)acetic acid (phenylmethyl) ester](/img/structure/B1225049.png)
![2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1225051.png)
![N-[4-[(N-methylanilino)-oxomethyl]phenyl]-2-furancarboxamide](/img/structure/B1225053.png)
![(1R,3R,5S,8S,9S,12R,13R,14R)-1-Hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1225054.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-ethyl-N-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1225057.png)